5-(Methoxymethyl)pyridin-2-amine
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Overview
Description
5-(Methoxymethyl)pyridin-2-amine is a heterocyclic organic compound featuring a pyridine ring substituted with a methoxymethyl group at the 5-position and an amine group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Methoxymethyl)pyridin-2-amine typically involves the functionalization of a pyridine ring. One common method includes the bromination of 5-methyl-2,3-pyridinedicarboxylic acid dimethyl ester, followed by a series of reactions including ester exchange with methanol, bromination, and salification to obtain the desired product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the process generally involves scalable reactions with high yields and minimal impurities, making it suitable for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 5-(Methoxymethyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary amines.
Scientific Research Applications
5-(Methoxymethyl)pyridin-2-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Methoxymethyl)pyridin-2-amine involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor ligand, modulating biological pathways and exerting its effects through these interactions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2-Aminopyrimidine Derivatives: These compounds share structural similarities and exhibit comparable biological activities.
Pyrazolo[1,5-a]pyrimidine: Another heterocyclic compound with similar functional groups and applications.
Uniqueness: 5-(Methoxymethyl)pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxymethyl group at the 5-position and amine group at the 2-position make it a versatile compound for various applications.
Biological Activity
5-(Methoxymethyl)pyridin-2-amine is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its significant biological activity, particularly as an enzyme inhibitor and receptor ligand. This article explores the compound's structure, biological interactions, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.
Structural Characteristics
This compound features a pyridine ring substituted with a methoxymethyl group at the 5-position and an amino group at the 2-position. This unique structural arrangement enhances its reactivity and biological interactions, making it a compound of interest in various fields.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes, suggesting its role in modulating metabolic pathways.
- Receptor Binding : It acts as a ligand for various receptors, which may lead to significant pharmacological effects.
- Antimicrobial Properties : Preliminary studies indicate that it may possess antimicrobial activity against certain bacterial strains.
The mechanisms through which this compound exerts its biological effects are primarily linked to its interactions with molecular targets. These include:
- Enzyme Interaction : The compound's ability to bind to enzymes can inhibit their activity, impacting biochemical pathways crucial for cellular function.
- Receptor Modulation : By binding to specific receptors, it can influence signaling pathways that are vital for various physiological processes.
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound. Below are notable findings:
-
Inhibition Studies :
- A study demonstrated that this compound effectively inhibits specific enzymes involved in metabolic processes, showcasing its potential in drug development targeting metabolic disorders.
-
Receptor Affinity :
- Research indicated that the compound binds with high affinity to certain receptors, which could be leveraged for therapeutic applications in conditions such as inflammation and cancer.
-
Antimicrobial Activity :
- Preliminary antimicrobial assays revealed that this compound exhibits significant activity against Gram-positive bacteria, suggesting its potential use as an antibacterial agent.
Data Table: Biological Activity Summary
Activity Type | Details | Reference |
---|---|---|
Enzyme Inhibition | Inhibits key metabolic enzymes | |
Receptor Binding | High affinity for specific receptors | |
Antimicrobial Efficacy | Effective against Gram-positive bacteria |
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Properties |
---|---|---|
2-Aminopyrimidine | Pyrimidine ring with amino group | Similar activities but lacks methoxymethyl group |
Pyrazolo[1,5-a]pyrimidine | Heterocyclic structure | Different reactivity profiles |
4-Methoxy-pyridine | Methoxy group on pyridine | Lacks amino functionality at the 2-position |
Properties
Molecular Formula |
C7H10N2O |
---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
5-(methoxymethyl)pyridin-2-amine |
InChI |
InChI=1S/C7H10N2O/c1-10-5-6-2-3-7(8)9-4-6/h2-4H,5H2,1H3,(H2,8,9) |
InChI Key |
AIGCCNFTWORJLK-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CN=C(C=C1)N |
Origin of Product |
United States |
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